molecular formula C18H28O B154281 Dodecanophenone CAS No. 1674-38-0

Dodecanophenone

Cat. No.: B154281
CAS No.: 1674-38-0
M. Wt: 260.4 g/mol
InChI Key: DJNJZIFFCJTUDS-UHFFFAOYSA-N
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Description

Dodecanophenone, also known as 1-Phenyl-1-dodecanone, is an organic compound with the molecular formula C₁₈H₂₈O. It is a member of the ketone family, characterized by a phenyl group attached to a dodecane chain. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecanophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of dodecanoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Dodecanoic acid.

    Reduction: 1-Phenyl-1-dodecanol.

    Substitution: Nitro-dodecanophenone or halogenated this compound.

Scientific Research Applications

Dodecanophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in chromatographic studies.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the manufacture of specialty chemicals and as an intermediate in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of dodecanophenone primarily involves its carbonyl group. In reduction reactions, the carbonyl group is reduced to an alcohol, while in oxidation reactions, it is converted to a carboxylic acid. The phenyl ring can undergo electrophilic substitution, allowing for further functionalization of the molecule. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which activates the phenyl ring towards electrophilic attack.

Comparison with Similar Compounds

    Acetophenone (1-Phenylethanone): Similar structure but with a shorter alkyl chain.

    Benzophenone (Diphenylmethanone): Contains two phenyl groups attached to the carbonyl carbon.

    Hexanophenone (1-Phenyl-1-hexanone): Similar structure but with a shorter alkyl chain.

Uniqueness of Dodecanophenone: this compound is unique due to its long dodecane chain, which imparts distinct physical and chemical properties. This long chain increases its hydrophobicity and affects its reactivity compared to shorter-chain analogs. Its unique structure makes it valuable in applications requiring specific solubility and reactivity characteristics.

Properties

IUPAC Name

1-phenyldodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O/c1-2-3-4-5-6-7-8-9-13-16-18(19)17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNJZIFFCJTUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061872
Record name 1-Phenyl-1-dodecanone
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Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1674-38-0
Record name Dodecanophenone
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Record name 1-Phenyl-1-dodecanone
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Record name Dodecanophenone
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Record name 1-Dodecanone, 1-phenyl-
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Record name 1-Phenyl-1-dodecanone
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Record name 1-phenyldodecan-1-one
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Record name 1-PHENYL-1-DODECANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Dodecanophenone in analytical chemistry?

A1: this compound serves as a reliable micellar marker in Micellar Electrokinetic Chromatography (MEKC). [] This technique utilizes micelles to separate analytes based on their differential partitioning between the micellar phase and the surrounding buffer. This compound's consistent interaction with micelles makes it ideal for determining micelle elution times, crucial for accurate analysis.

Q2: How does the structure of this compound influence its retention behavior in chromatographic separations?

A2: this compound (C18H28O) possesses a long alkyl chain (C12) attached to a phenyl group bearing a ketone functional group. [, ] This hydrophobic alkyl chain strongly interacts with hydrophobic stationary phases, like C18 columns used in liquid chromatography, leading to increased retention. Manipulating the mobile phase composition, particularly the organic solvent content, can modulate these interactions and optimize separation. []

Q3: Can you elaborate on the significance of this compound in understanding asphalt-aggregate interactions?

A3: Research suggests that the ketone functional group, similar to that found in this compound, plays a crucial role in asphalt-aggregate bonding. [] Specifically, the formation of ketones during asphalt aging may contribute to enhanced adhesion between the asphalt binder and aggregate surfaces. This insight is crucial for developing more durable and water-resistant asphalt mixtures.

Q4: Has this compound been explored in any other research contexts besides analytical chemistry and material science?

A4: Yes, this compound's photodegradation on soil surfaces has been a subject of environmental studies. [] Due to its presence in certain industrial materials, understanding its fate in the environment, particularly its photolysis rate and potential for volatilization, is essential for assessing its environmental impact.

Q5: What analytical techniques are employed to identify and quantify this compound?

A5: Various analytical techniques are used to characterize and quantify this compound. Gas chromatography coupled with mass spectrometry (GC/MS) allows for the separation and identification of this compound based on its retention time and mass-to-charge ratio. [, ] Nuclear magnetic resonance spectroscopy (NMR) provides detailed structural information, confirming the presence of specific functional groups. [] Additionally, ultraviolet-visible spectroscopy (UV/Vis) can detect this compound and its degradation products, offering insights into its stability and degradation pathways. []

Q6: How does this compound's volatility affect its behavior in environmental settings?

A6: this compound, with an estimated vapor pressure of 8.4 × 10−8 torr at 25 °C, exhibits low volatility. [] Studies indicate that compounds with vapor pressures below 1.3 × 10−3 torr, like this compound, show limited volatilization from air-dried soils. [] This suggests that this compound, once deposited on soil, is less likely to re-enter the atmosphere, potentially leading to accumulation in the soil environment.

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